2-(prop-2-yn-1-yl)propane-1,3-diol
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Overview
Description
2-(prop-2-yn-1-yl)propane-1,3-diol is an organic compound with the molecular formula C6H10O2 It is characterized by the presence of a propargyl group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-yl)propane-1,3-diol typically involves the reaction of propargyl bromide with propane-1,3-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature . The reaction mixture is then processed to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-yn-1-yl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(prop-2-yn-1-yl)propane-1,3-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(prop-2-yn-1-yl)propane-1,3-diol depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(prop-2-yn-1-yl)propane-1,3-diol is unique due to its specific structure, which combines a propargyl group with a propane-1,3-diol backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in organic synthesis.
Properties
CAS No. |
771430-70-7 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-prop-2-ynylpropane-1,3-diol |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(4-7)5-8/h1,6-8H,3-5H2 |
InChI Key |
VQUPXDQUSUGLQR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
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